molecular formula C15H12N2O5 B11057299 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone

Cat. No.: B11057299
M. Wt: 300.27 g/mol
InChI Key: RLGZWWZOZGSJBI-UHFFFAOYSA-N
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Description

3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a dihydropyrrolo[3,4-c]pyrrole core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE typically involves multicomponent reactions (MCRs). One common method is the three-component reaction involving pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene with a catalyst such as N-methyl-2-pyrrolidonium methyl sulfonate . This reaction is carried out under mild conditions, often in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE lies in its specific dihydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

3a-(1-oxo-1-phenylpropan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone

InChI

InChI=1S/C15H12N2O5/c1-7(10(18)8-5-3-2-4-6-8)15-9(11(19)16-13(15)21)12(20)17-14(15)22/h2-7,9H,1H3,(H,16,19,21)(H,17,20,22)

InChI Key

RLGZWWZOZGSJBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C23C(C(=O)NC2=O)C(=O)NC3=O

Origin of Product

United States

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